molecular formula C18H19ClN2O3S B2654941 3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide CAS No. 1797699-41-2

3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide

Cat. No.: B2654941
CAS No.: 1797699-41-2
M. Wt: 378.87
InChI Key: KLUWSJOWYCUUGT-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide is a synthetic organic compound characterized by its azetidine ring, sulfonyl group, and phenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Attachment of the Phenethylamine Moiety: The phenethylamine group is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamine moiety, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products

    Oxidation: N-oxides or sulfoxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It can also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The phenethylamine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-bromophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide
  • 3-((4-methylphenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide
  • 3-((4-nitrophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide

Uniqueness

Compared to similar compounds, 3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it particularly interesting for studying structure-activity relationships and developing new derivatives with enhanced biological activity.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-phenylethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-15-6-8-16(9-7-15)25(23,24)17-12-21(13-17)18(22)20-11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUWSJOWYCUUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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